3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid, commonly known as PTABA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PTABA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.
Mecanismo De Acción
PTABA exerts its anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. It also inhibits the production of NO, which further reduces inflammation. PTABA has been shown to have a higher selectivity towards COX-2 compared to COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selectivity reduces the risk of gastrointestinal side effects associated with 3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid.
Biochemical and Physiological Effects
PTABA has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, including rheumatoid arthritis and osteoarthritis. It has also been found to reduce the severity of colitis and other inflammatory bowel diseases. PTABA has been shown to have a low toxicity profile and does not affect the liver or kidney functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTABA has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It has a low toxicity profile and does not affect the liver or kidney functions. However, PTABA has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer orally or intravenously. It also has a short half-life, which limits its effectiveness.
Direcciones Futuras
PTABA has shown promising results in the treatment of various inflammatory diseases. Future research should focus on optimizing the synthesis method to increase the solubility and half-life of PTABA. The development of PTABA analogs with improved pharmacokinetic properties could also be explored. The efficacy of PTABA in combination with other anti-inflammatory drugs should be investigated. The potential of PTABA in the treatment of other diseases, such as cancer and neurodegenerative diseases, should also be explored.
Métodos De Síntesis
The synthesis of PTABA involves the reaction of 3-aminobenzoic acid with 6-phenyl-4-pyrimidinethiol in the presence of acetic anhydride. The reaction mixture is then treated with hydrochloric acid to obtain PTABA in high yield and purity.
Aplicaciones Científicas De Investigación
PTABA has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. PTABA has also been found to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Propiedades
IUPAC Name |
3-[[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-17(22-15-8-4-7-14(9-15)19(24)25)11-26-18-10-16(20-12-21-18)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUYGSXNYKQUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(6-Phenylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.